molecular formula C28H26N2O6S B12118670 Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324568-15-2

Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12118670
CAS No.: 324568-15-2
M. Wt: 518.6 g/mol
InChI Key: HGKLFARFUYLSEZ-KQWNVCNZSA-N
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Description

Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O6S and its molecular weight is 518.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the acetoxy and allyloxy moieties, may influence its interaction with biological targets.

Structural Formula

C23H24N2O4S\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Molecular Weight

The molecular weight of this compound is approximately 420.51 g/mol.

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansSignificant inhibition

Antioxidant Activity

The antioxidant potential of the compound can be assessed using assays such as DPPH radical scavenging. Compounds similar to Ethyl 5-(4-acetoxyphenyl)... have shown promising results in reducing oxidative stress by scavenging free radicals.

Cytotoxicity

Cytotoxic effects have been evaluated using various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its structural characteristics that allow interaction with DNA or proteins involved in cell cycle regulation.

Cell Line IC50 (µM) Reference
HeLa<10
CEM<10
HMEC-10.59

The biological activity of Ethyl 5-(4-acetoxyphenyl)... is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in crucial metabolic processes.
  • DNA Intercalation : The planar structure may allow intercalation into DNA, disrupting replication and transcription.
  • Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study conducted on a series of thiazolo-pyrimidine derivatives, including related compounds, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, revealing effective inhibition comparable to standard antibiotics.

Study on Cytotoxicity in Cancer Cells

In vitro studies showed that Ethyl 5-(4-acetoxyphenyl)... exhibits cytotoxic effects on various cancer cell lines, with specific emphasis on its action against HeLa cells. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Properties

CAS No.

324568-15-2

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O6S/c1-5-15-35-21-11-7-19(8-12-21)16-23-26(32)30-25(20-9-13-22(14-10-20)36-18(4)31)24(27(33)34-6-2)17(3)29-28(30)37-23/h5,7-14,16,25H,1,6,15H2,2-4H3/b23-16-

InChI Key

HGKLFARFUYLSEZ-KQWNVCNZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(C=C4)OCC=C)S2)C

Origin of Product

United States

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